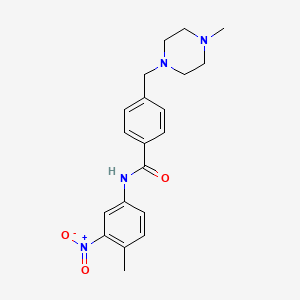
N-(4-Methyl-3-nitrophenyl)-4-(4-methylpiperazinomethyl)benzamide
Katalognummer B562453
Key on ui cas rn:
581076-60-0
Molekulargewicht: 368.437
InChI-Schlüssel: GHWOXPOJAZVXAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US07456283B2
Procedure details


Alternatively a solution of N-(4-methyl-3-nitro-phenyl)-4-(4-methyl-piperazin-1-ylmethyl)-benzamide (60 g, 163 mmol) in ethanol 90% (300 ml) at room temperature under an atmosphere of nitrogen is treated sequentially with platinum (5%) on carbon (6.0 g) and potassium formate (68.5 g, 814 mmol). The resulting suspension is then heated at 80° C. for a period of 16 hrs. The reaction mixture is filtrated at 70° C. over a pad of Celite. Ethanol 90% (150 ml) and water (150 ml) are used to rinse the reactor. Ethanol is removed from the combined filtrates by distillation in vacuo at an external temperature 60° C. The crude product separates from the aqueous concentrate as an oil during the distillation, crystallizes upon subsequent cooling to 23° C. within 2 hrs and is filtered of with suction, washed with ethanol (200 ml) and dried in vacuo. Yield: 55 g of the title compound, 99% of theory, as yellowish crystals. (HPLC: 98.0% area).
Quantity
60 g
Type
reactant
Reaction Step One

Name
potassium formate
Quantity
68.5 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:24])[C:10]2[CH:15]=[CH:14][C:13]([CH2:16][N:17]3[CH2:22][CH2:21][N:20]([CH3:23])[CH2:19][CH2:18]3)=[CH:12][CH:11]=2)=[CH:4][C:3]=1[N+:25]([O-])=O.C([O-])=O.[K+]>C(O)C.[Pt]>[NH2:25][C:3]1[CH:4]=[C:5]([NH:8][C:9](=[O:24])[C:10]2[CH:11]=[CH:12][C:13]([CH2:16][N:17]3[CH2:18][CH2:19][N:20]([CH3:23])[CH2:21][CH2:22]3)=[CH:14][CH:15]=2)[CH:6]=[CH:7][C:2]=1[CH3:1] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C=C(C=C1)NC(C1=CC=C(C=C1)CN1CCN(CC1)C)=O)[N+](=O)[O-]
|
|
Name
|
potassium formate
|
|
Quantity
|
68.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture is filtrated at 70° C. over a pad of Celite
|
WASH
|
Type
|
WASH
|
|
Details
|
to rinse the reactor
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Ethanol is removed from the combined filtrates by distillation in vacuo at an external temperature 60° C
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The crude product separates from the aqueous concentrate as an oil during the distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallizes
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
upon subsequent cooling to 23° C. within 2 hrs
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered of with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethanol (200 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC=1C=C(C=CC1C)NC(C1=CC=C(C=C1)CN1CCN(CC1)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
